molecular formula C23H26Cl2N4O4 B1668276 Capeserod hydrochloride CAS No. 191023-43-5

Capeserod hydrochloride

Cat. No. B1668276
CAS RN: 191023-43-5
M. Wt: 493.4 g/mol
InChI Key: LNNFXZHLRNQJIT-UHFFFAOYSA-N
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Description

Capeserod hydrochloride is a selective 5-HT4 receptor partial agonist . It potently enhances cognition, learning, and memory, and also possesses antidepressant effects .


Synthesis Analysis

The structure-activity relationship of Capeserod hydrochloride was estimated using three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques based on these structures’ field molecular (force and Gaussian field) . The largest contributions are provided by steric and hydrogen bond acceptors properties .


Molecular Structure Analysis

The molecular formula of Capeserod hydrochloride is C23H26Cl2N4O4 . The InChI is InChI=1S/C23H25ClN4O4.ClH/c24-18-14-17 (20-21 (19 (18)25)31-13-12-30-20)22-26-28 (23 (29)32-22)16-7-10-27 (11-8-16)9-6-15-4-2-1-3-5-15;/h1-5,14,16H,6-13,25H2;1H .


Chemical Reactions Analysis

Capeserod hydrochloride is a selective 5-HT4 receptor partial agonist . It enhances cognition, learning, and memory .


Physical And Chemical Properties Analysis

The molecular weight of Capeserod hydrochloride is 493.4 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors .

Scientific Research Applications

Cognitive Enhancement

Capeserod is a selective 5-HT4 receptor partial agonist . It potently enhances cognition, learning, and memory . This makes it a potential candidate for treating cognitive impairments in conditions like Alzheimer’s disease .

Antidepressant Effects

In addition to its cognitive enhancement properties, Capeserod also possesses antidepressant effects . This could make it useful in the treatment of mood disorders .

3. Treatment of Memory Deficits and Dementia Capeserod was in phase II clinical trials around 2004–2006 for the treatment of memory deficits and dementia . However, no new information has surfaced since then and it appears to have been abandoned .

Treatment of Nervous System Diseases

Capeserod has been indicated for use in the treatment of various nervous system diseases . This is likely due to its effects on cognition and mood .

Treatment of Digestive System Disorders

Capeserod has also been indicated for use in the treatment of digestive system disorders . This could be related to the role of serotonin in the gut .

Treatment of Gastroparesis

Capeserod is being developed for the treatment of gastroparesis . This condition involves delayed gastric emptying and can cause symptoms like nausea and vomiting .

Treatment of Pediatric Ulcerative Colitis

Capeserod has been indicated for the treatment of pediatric ulcerative colitis . This is a chronic inflammatory bowel disease that causes inflammation and ulcers in the digestive tract .

Treatment of Gastrointestinal Diseases

Capeserod has been indicated for the treatment of various gastrointestinal diseases . This could be related to its effects on the gut’s serotonin receptors .

Future Directions

First Wave BioPharma has acquired Sanofi’s Capeserod with plans to repurpose it as a gastrointestinal (GI) disease therapy . They plan to meet with the U.S. Food and Drug Administration (FDA) to establish a development and regulatory pathway for Capeserod in GI diseases with the intent to initiate clinical trials in 2024 .

properties

IUPAC Name

5-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O4.ClH/c24-18-14-17(20-21(19(18)25)31-13-12-30-20)22-26-28(23(29)32-22)16-7-10-27(11-8-16)9-6-15-4-2-1-3-5-15;/h1-5,14,16H,6-13,25H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNFXZHLRNQJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)OC(=N2)C3=CC(=C(C4=C3OCCO4)N)Cl)CCC5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430955
Record name 5-(8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Capeserod hydrochloride

CAS RN

191023-43-5
Record name Capeserod hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191023435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAPESEROD HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M8TM6AN9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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